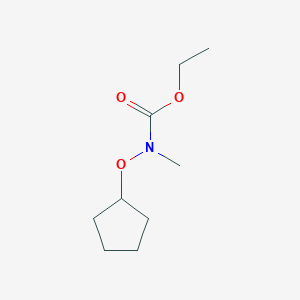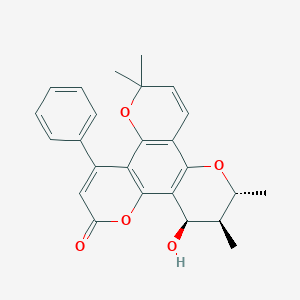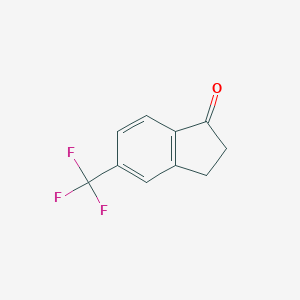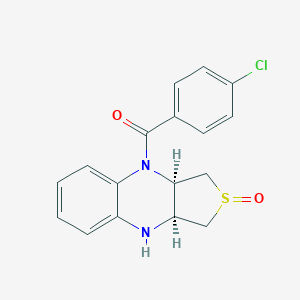![molecular formula C9H16O2 B136739 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone CAS No. 129940-75-6](/img/structure/B136739.png)
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone, also known as HDE, is a cyclic ketone that has been studied for its potential use in medicinal chemistry. HDE has shown promising results in scientific research as a potential therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone in lab experiments is its relatively simple synthesis method. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone.
2. More research is needed to determine the potential use of this compound in drug delivery systems.
3. Additional studies are needed to investigate the potential use of this compound in the treatment of neurological disorders.
4. Further research is needed to determine the potential use of this compound in combination with other therapeutic agents for the treatment of cancer.
5. More studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone can be synthesized through the reaction between 2,2-dimethylcyclobutanone and formaldehyde in the presence of a catalyst. This reaction yields this compound as the final product.
Scientific Research Applications
1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone has been studied for its potential use in medicinal chemistry. It has shown potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. This compound has also been studied for its potential use in drug delivery systems.
properties
CAS RN |
129940-75-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-6(11)8-4-7(5-10)9(8,2)3/h7-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
RRFQMYCDTHUGSU-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CO |
SMILES |
CC(=O)C1CC(C1(C)C)CO |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CO |
synonyms |
Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



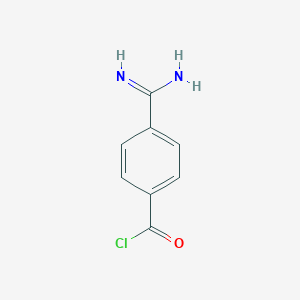
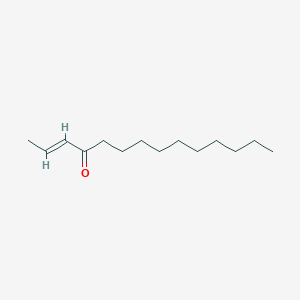

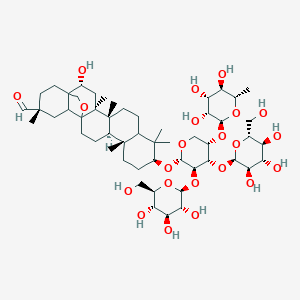
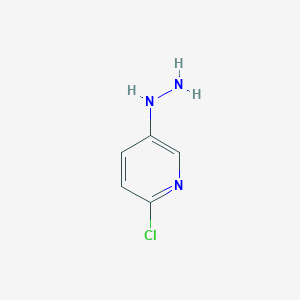
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
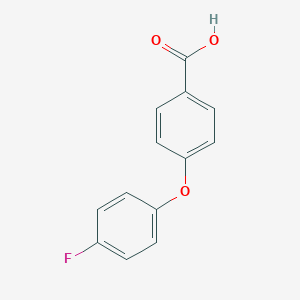
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

